Mannopyranose, pentaacetate, beta-d-

Overview

Description

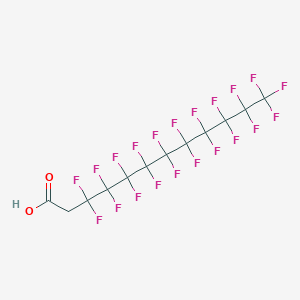

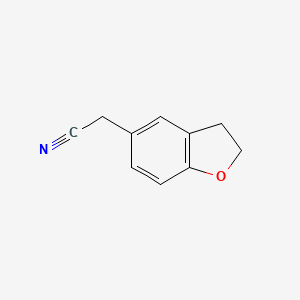

Beta-D-Mannopyranose pentaacetate is a chemical compound with the molecular formula C16H22O11 . It is used in the preparation of glycopyranoside phosphates for the study of T-lymphocyte mediated inflammatory diseases . It is also used for glycosylation in a study that assessed novel synthetic inhibitors of selectin-mediated cell adhesion .

Synthesis Analysis

The synthesis of Mannopyranose, pentaacetate, beta-d- involves several steps. In one study, the doubly 13C-isotope labeled α-D-[1,2-13C2]Manp-(1→4)-α-D-Manp-OMe was synthesized to facilitate conformational analysis based on 13C, 13C coupling constants . Another study mentioned the use of diisobutylaluminium hydride reduction of D-glucose-derived chiral synthon .Molecular Structure Analysis

The molecular structure of Beta-D-Mannopyranose pentaacetate consists of 16 carbon atoms, 22 hydrogen atoms, and 11 oxygen atoms . The average mass is 390.339 Da and the monoisotopic mass is 390.116211 Da .Chemical Reactions Analysis

Beta-D-Mannopyranose pentaacetate is used in chemical reactions for glycosylation . It has been used in a study to investigate stereospecific entry to spiroketal glycosides using alkylidenecarbene C-H insertion .Physical And Chemical Properties Analysis

The physical and chemical properties of Beta-D-Mannopyranose pentaacetate include an average mass of 390.339 Da and a monoisotopic mass of 390.116211 Da . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Microbial Mannosidases in Biotechnology

Mannan, a significant component of softwood hemicelluloses, undergoes hydrolysis by mannan hydrolyzing enzymes, which cleave 1,4-β-mannopyranosyl linkages to produce mannose. β-Mannosidases play a crucial role in the complete depolymerization of mannan, acting on mannooligomers and mannobiose to remove mannose residues. These enzymes, predominantly produced by bacteria and fungi, exhibit a wide range of activity across different pH levels and temperatures, leading to their extracellular production by most microorganisms. Their applications span bioethanol production, alkyl glycosides synthesis, and pharmaceutical uses, highlighting their biotechnological potential (Chauhan & Gupta, 2017).

C-Mannosylation in Protein Modification

C-Mannosylation, a unique glycosylation process, involves the attachment of an alpha or beta D-mannopyranose to the pyrrole ring of a tryptophan residue via a carbon-carbon bond. This modification, enhancing protein structural and functional diversity, is still under-explored, with limited available 3D structures of C-mannosylated proteins. The review of all known C-mannosylated protein structures to date offers insights into the WXXW/WXXWXXW consensus motif and the conserved arginine residues significant for C-mannosylation sites. These findings underline the potential of C-mannosylation in understanding protein stability, secretion, and function, with implications for health and biotechnology (Crine & Acharya, 2021).

Yeast Cell Wall Polysaccharides: Antioxidants and Antimutagens

Yeast cell wall polysaccharides, particularly beta-D-glucans, exhibit immunomodulating properties, suggesting their potential in anti-infective and antitumor therapies. Recent studies indicate these polysaccharides also possess antioxidant activities, offering protection as antioxidants, antimutagens, and antigenotoxic agents. The research involving water-soluble derivatives of beta-D-glucan from Saccharomyces cerevisiae and a glucomannan from Candida utilis demonstrates significant inhibitory effects on lipid peroxidation, DNA protection from oxidative damage, and free radical scavenging capabilities. These findings highlight the promising role of yeast polysaccharides in anticancer prevention and therapy (Kogan et al., 2008).

Future Directions

properties

IUPAC Name |

[(2R,3R,4S,5S,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-RBGFHDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4,6-Penta-O-acetyl-b-D-mannopyranose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

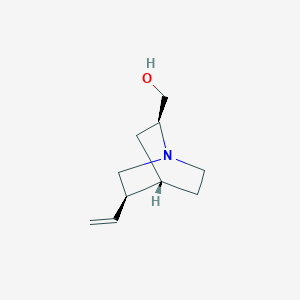

![2-Azido-1-[4-(methyloxy)phenyl]ethanone](/img/structure/B1366807.png)